Uridine 5'-monophosphate-d2 (disodium)

Catalog No.
S12876649
CAS No.
M.F
C9H11N2Na2O9P
M. Wt
370.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Uridine 5'-monophosphate-d2 (disodium)

Product Name

Uridine 5'-monophosphate-d2 (disodium)

IUPAC Name

disodium;[dideuterio-[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl] phosphate

Molecular Formula

C9H11N2Na2O9P

Molecular Weight

370.16 g/mol

InChI

InChI=1S/C9H13N2O9P.2Na/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H,10,12,15)(H2,16,17,18);;/q;2*+1/p-2/t4-,6-,7-,8-;;/m1../s1/i3D2;;

InChI Key

KURVIXMFFSNONZ-DDDITCQESA-L

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])[O-])O)O.[Na+].[Na+]

Isomeric SMILES

[2H]C([2H])([C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=O)NC2=O)O)O)OP(=O)([O-])[O-].[Na+].[Na+]

Uridine 5'-monophosphate-d2 (disodium) is a stable, water-soluble nucleotide that plays a crucial role in various biological processes. It is a disodium salt of uridine 5'-monophosphate, with the molecular formula C9H11N2Na2O9PC_9H_{11}N_2Na_2O_9P and a molecular weight of approximately 368.15 g/mol. The compound is identified by the CAS number 3387-36-8 and is often used in biochemical research and applications due to its involvement in RNA synthesis and cellular metabolism .

Typical of nucleotides, including:

  • Phosphorylation: It can undergo phosphorylation to form uridine 5'-diphosphate or uridine 5'-triphosphate, which are essential for energy transfer and signaling in cells.
  • Dephosphorylation: The compound can be hydrolyzed by nucleotidases to yield uridine and inorganic phosphate.
  • Base Pairing: As a nucleotide, it can engage in base pairing with adenine during RNA synthesis.

These reactions highlight its role in nucleotide metabolism and RNA synthesis, essential for cellular function and replication .

Uridine 5'-monophosphate-d2 exhibits significant biological activities, including:

  • Precursor for RNA Synthesis: It serves as a building block for ribonucleic acid (RNA), facilitating protein synthesis and gene expression.
  • Neuroprotective Effects: Research indicates that uridine derivatives may have neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases.
  • Cell Signaling: It plays a role in cellular signaling pathways, influencing processes such as cell proliferation and differentiation .

The synthesis of uridine 5'-monophosphate-d2 typically involves several methods:

  • Enzymatic Synthesis: Utilizing specific enzymes such as nucleoside kinases that catalyze the phosphorylation of uridine.
  • Chemical Synthesis: This can include the use of protected nucleosides that undergo deprotection and phosphorylation steps to yield the final product.
  • Isotope Labeling: For research purposes, deuterated forms can be synthesized using deuterated reagents during the chemical synthesis process .

Uridine 5'-monophosphate-d2 has diverse applications across various fields:

  • Biochemical Research: Used as a substrate in studies related to RNA synthesis and metabolism.
  • Pharmaceutical Development: Investigated for its potential therapeutic effects in neurological disorders and other diseases.
  • Nutritional Supplements: It is sometimes included in dietary supplements aimed at enhancing cognitive function and energy metabolism .

Studies on uridine 5'-monophosphate-d2 reveal its interactions with various biomolecules:

  • Protein Interactions: It has been shown to interact with specific proteins involved in RNA processing and metabolism.
  • Receptor Binding: Some studies suggest that it may bind to purinergic receptors, influencing cellular signaling pathways.
  • Metabolic Pathways: Its involvement in nucleotide metabolism pathways indicates potential interactions with other nucleotides and enzymes .

Similar Compounds

Several compounds share structural similarities with uridine 5'-monophosphate-d2. Here are some notable examples:

Compound NameCAS NumberKey Features
Cytidine 5'-monophosphate63-75-2A pyrimidine nucleotide involved in RNA synthesis.
Adenosine 5'-monophosphate61-19-8A purine nucleotide critical for energy transfer.
Guanosine 5'-monophosphate118-00-0A purine nucleotide involved in signaling pathways.
Inosine 5'-monophosphate58-63-9A purine nucleotide that serves as an energy donor.

Uniqueness

Uridine 5'-monophosphate-d2 is unique due to its specific isotopic labeling with deuterium, which allows for detailed studies using techniques like nuclear magnetic resonance spectroscopy. This isotopic labeling enhances the understanding of metabolic pathways involving nucleotides without altering their fundamental biological functions .

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

3

Exact Mass

370.01230899 g/mol

Monoisotopic Mass

370.01230899 g/mol

Heavy Atom Count

23

Dates

Modify: 2024-08-10

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